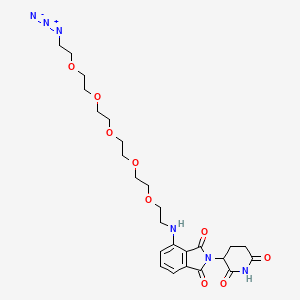

Pomalidomide-peg5-C2-azide

Description

Evolution of Targeted Protein Degradation Modalities

The concept of intentionally directing cellular degradation machinery towards specific proteins has evolved significantly, drawing inspiration from natural biological processes, such as those used by viruses to manipulate host cell functions. thermofisher.com This has led to the development of powerful chemical tools that can co-opt the cell's natural protein disposal systems for therapeutic benefit. thermofisher.comresearchgate.net

The foundational concept of Proteolysis-Targeting Chimeras (PROTACs) was first described in 2001 by the laboratories of Craig Crews and Raymond Deshaies. thermofisher.comwikipedia.org The initial PROTACs were hybrid molecules composed of a peptide sequence, designed to be recognized by an E3 ligase complex, linked to a small-molecule ligand that binds to a target protein. nih.gov A landmark study demonstrated the efficacy of the first PROTAC, known as PROTAC-1, in targeting methionine aminopeptidase-2 (MetAP-2) for degradation. bmglabtech.com These early versions, while proving the concept, were often limited by poor cell permeability due to their peptidic nature. wisc.edu Subsequent advancements have focused on developing entirely small-molecule-based PROTACs, which possess more favorable drug-like properties and have since progressed into clinical trials. wikipedia.orgwisc.edursc.org

The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis by clearing damaged or unnecessary proteins. frontiersin.orgthermofisher.comthermofisher.com The process involves a sequential enzymatic cascade:

Activation (E1): A ubiquitin-activating enzyme (E1) activates a small regulatory protein called ubiquitin in an ATP-dependent reaction. thermofisher.comembopress.orgwikipedia.org

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). thermofisher.comembopress.orgwikipedia.org

Ligation (E3): An E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein. frontiersin.orgthermofisher.com The human genome encodes over 600 E3 ligases, which are crucial for substrate specificity. frontiersin.org

The addition of a chain of ubiquitin molecules (polyubiquitination) acts as a tag, marking the protein for recognition and degradation by a large protease complex called the 26S proteasome. thermofisher.comwikipedia.orgmdpi.com PROTACs hijack this system by acting as a bridge, bringing a target protein into close proximity with an E3 ligase, thereby inducing the target's ubiquitination and subsequent destruction by the proteasome. thermofisher.comwikipedia.orgnih.gov

Significance of Bifunctional Small Molecules in Chemical Biology

Bifunctional small molecules, particularly PROTACs, represent a paradigm shift in drug discovery. frontiersin.orgnih.gov They consist of two distinct ligands connected by a chemical linker. wikipedia.orgfrontiersin.org This heterobifunctional nature allows them to induce the formation of a ternary complex, consisting of the PROTAC, the target protein, and an E3 ligase, which is the key step initiating protein degradation. frontiersin.org This event-driven mechanism allows PROTACs to act catalytically, with a single molecule capable of facilitating the degradation of multiple target protein copies. rsc.org

The design of an effective PROTAC involves the careful selection and optimization of its three core components: youtube.comnih.gov

A "warhead": This is a ligand that binds specifically to the protein of interest (POI) that is targeted for degradation. nih.gov

An E3 ligase ligand: This moiety, often called the "anchor," recruits a specific E3 ubiquitin ligase. nih.gov

A linker: This chemical chain connects the warhead and the anchor. medchemexpress.com

The linker is not merely a spacer; its length, composition, and attachment points are critical for the stability and geometry of the ternary complex, which in turn dictates the efficiency of degradation. nih.govmedchemexpress.com Optimization of the linker is a key aspect of PROTAC development. nih.gov

The E3 ubiquitin ligase ligand is the component that commandeers the UPS. frontiersin.org By binding to an E3 ligase, the PROTAC brings the entire degradation machinery into proximity with the target protein bound by the warhead. researchgate.netnih.gov While hundreds of E3 ligases exist, only a handful have been successfully recruited for PROTAC technology, with the most widely used being Cereblon (CRBN) and von Hippel-Lindau (VHL). wisc.edunih.govnih.gov The choice of E3 ligase and the design of its corresponding ligand are crucial for achieving potent and selective protein degradation. frontiersin.org Pomalidomide (B1683931) is a well-established ligand for the CRBN E3 ligase. wisc.edu

Overview of Pomalidomide as an Immunomodulatory Imide Drug (IMiD)

Pomalidomide is a chemical derivative of thalidomide (B1683933) and is classified as an Immunomodulatory Imide Drug (IMiD). oatext.comrsc.org IMiDs, including thalidomide, lenalidomide (B1683929), and pomalidomide, are known for their anti-proliferative and immunomodulatory effects. oatext.com The discovery that these drugs exert their therapeutic effects by binding to Cereblon (CRBN) was a major breakthrough. rsc.orgmdpi.com

CRBN functions as the substrate receptor component of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). oatext.combinasss.sa.cr When an IMiD like pomalidomide binds to CRBN, it alters the substrate specificity of the E3 ligase complex. mdpi.com This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins that are not typically targeted by CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). frontiersin.orgoatext.comjst.go.jp This mechanism is responsible for the potent anti-myeloma activity of pomalidomide. rsc.orgjst.go.jp The well-understood interaction between pomalidomide and CRBN has made it one of the most frequently used E3 ligase ligands in the development of PROTACs. wisc.edunih.gov

Pomalidomide-peg5-C2-azide: A Key Building Block

"this compound" is a specialized chemical reagent designed for the efficient synthesis of PROTACs. tenovapharma.comtocris.com It is a degrader building block that incorporates the Pomalidomide scaffold, which serves as the CRBN E3 ligase ligand, pre-functionalized with a linker and a reactive handle for further chemistry. tenovapharma.com

The components of this molecule are:

Pomalidomide: The CRBN-binding moiety.

peg5: A linker composed of five polyethylene (B3416737) glycol (PEG) units. PEG linkers are often used in PROTAC design to improve solubility and pharmacokinetic properties. nih.gov

C2: A two-carbon (ethyl) spacer.

Azide (B81097) (-N3): A terminal functional group. The azide group is exceptionally useful for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com These reactions allow for the straightforward and highly efficient conjugation of the building block to a warhead ligand that has been functionalized with a corresponding alkyne group. rsc.orgmedchemexpress.comresearchgate.net

By providing a ready-to-use E3 ligase ligand-linker combination, this compound streamlines the synthesis of novel PROTACs, enabling researchers to rapidly create libraries of potential degraders for various protein targets. rsc.orgresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2624181-61-7 | tenovapharma.comtocris.com |

| Molecular Formula | C25H34N6O9 | tenovapharma.comtocris.com |

| Molecular Weight | 562.58 g/mol | tenovapharma.comtocris.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pomalidomide |

| Thalidomide |

| Lenalidomide |

| Ikaros (IKZF1) |

| Aiolos (IKZF3) |

Molecular Interaction with Cereblon (CRBN) E3 Ligase

One of the most widely utilized E3 ligases in PROTAC development is Cereblon (CRBN). scholaris.ca CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). oup.comrsc.org The natural function of this complex is to select specific proteins for ubiquitination and subsequent degradation. researchgate.net

Pomalidomide, along with its parent compound thalidomide and its analog lenalidomide, belongs to a class of molecules known as immunomodulatory imide drugs (IMiDs). nih.govwikipedia.org These molecules exert their therapeutic effects by binding directly to CRBN. nih.govrsc.org The binding of an IMiD like pomalidomide to CRBN alters the ligase's substrate specificity, acting as a "molecular glue". researchgate.net This drug-induced interaction recruits proteins that are not normally targeted by CRBN, known as neosubstrates, to the CRL4-CRBN complex. oup.comresearchgate.net For instance, pomalidomide induces the recruitment and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to its anti-myeloma activity. rsc.orgnih.govnih.gov This ability to hijack the CRBN E3 ligase and redirect it to new protein targets is the foundational principle for using pomalidomide in protein degradation technologies. oup.comnih.gov

Contextualizing Pomalidomide Derivatives in Protein Degradation Research

The well-understood interaction between pomalidomide and CRBN has made it a cornerstone for the development of CRBN-recruiting PROTACs. rsc.org Pomalidomide serves as the E3 ligase-recruiting ligand in these chimeric molecules. sigmaaldrich.com Researchers have developed numerous pomalidomide derivatives by attaching various chemical linkers to the pomalidomide core. scholaris.canih.gov This synthetic versatility allows for the creation of extensive libraries of PROTACs tailored to degrade specific proteins of interest. nih.gov

The development of these derivatives is essential because the optimal PROTAC architecture is highly dependent on the specific target protein. scholaris.casigmaaldrich.com Factors such as the length and chemical nature of the linker are critical for achieving efficient degradation. scholaris.ca For example, studies have shown that for certain targets, PROTACs with longer linkers are more effective degraders. scholaris.ca The goal of synthesizing and testing these varied pomalidomide-based degraders is to identify the precise molecular geometry that best facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. sigmaaldrich.com This rational, iterative approach has solidified the role of pomalidomide derivatives as indispensable tools in the field of targeted protein degradation. rsc.org

Rationale for the Development of this compound in Research

This compound is a specialized chemical tool designed as a ready-to-use building block for the synthesis of PROTACs. tenovapharma.comtocris.com Its structure is rationally designed to streamline the development of new protein degraders by providing a pre-functionalized CRBN ligand that can be easily conjugated to a ligand for a target protein. tenovapharma.com The rationale for its development is rooted in its three key components: the pomalidomide ligand, the PEG5 linker, and the terminal azide group.

Pomalidomide Ligand : As the CRBN-recruiting element, pomalidomide provides a reliable and potent handle for engaging the E3 ligase machinery. sigmaaldrich.comtocris.com

PEG5 Linker : The linker consists of a five-unit polyethylene glycol (PEG) chain. PEG linkers are widely used in PROTAC design because they are hydrophilic, which can improve the solubility and cell permeability of the final PROTAC molecule. The specific length of the PEG5 linker provides substantial spatial separation between the pomalidomide moiety and the eventual target protein ligand, which is often necessary to accommodate the formation of a stable ternary complex.

C2-Azide Functionality : The molecule terminates in a two-carbon (C2) spacer connected to an azide (-N3) group. tenovapharma.com The azide is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. medchemexpress.commedchemexpress.com Specifically, the azide group can readily react with molecules containing an alkyne group in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reaction. medchemexpress.commedchemexpress.com This allows researchers to quickly and efficiently "click" the pomalidomide-linker construct onto a target-protein-binding ligand that has been functionalized with an alkyne, thereby completing the PROTAC synthesis. sigmaaldrich.com

The development of this compound as a degrader building block offers a modular and efficient approach to creating PROTAC libraries. sigmaaldrich.com It enables researchers to bypass the often complex, multi-step synthesis of installing linkers onto the pomalidomide core, accelerating the discovery process for new and effective targeted protein degraders. rsc.orgnih.gov

Chemical Compound Data

Below are the detailed properties for the primary compound discussed in this article.

| Property | Value | Reference |

|---|---|---|

| Compound Name | This compound | tenovapharma.com |

| Synonyms | Pomalidomide-4'-PEG5-C2-azide | tenovapharma.com |

| Molecular Formula | C25H34N6O9 | tenovapharma.comtocris.com |

| Molecular Weight | 562.58 g/mol | tenovapharma.comtocris.com |

| CAS Number | 2624181-61-7 | tenovapharma.comtocris.com |

| Function | Degrader building block for PROTAC synthesis | sigmaaldrich.comtocris.com |

| Key Features | Cereblon ligand (Pomalidomide), PEG5 linker, terminal azide for click chemistry | tocris.com |

Compound Names Mentioned

Properties

Molecular Formula |

C25H34N6O9 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |

InChI Key |

GQNYHWLPMGECRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Pomalidomide Peg5 C2 Azide

Synthetic Pathways to Pomalidomide-Based E3 Ligase Ligands

Pomalidomide (B1683931) is a derivative of thalidomide (B1683933) and functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). rsc.orgtargetmol.com The synthesis of pomalidomide-based ligands for PROTACs typically involves the modification of the pomalidomide scaffold to introduce a linker attachment point. rsc.orgscholaris.ca Several synthetic routes are available for creating these derivatives. rsc.orgresearchgate.net

One common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. rsc.orgresearchgate.net In this approach, an amine-containing linker can displace the fluorine atom to form the desired pomalidomide derivative. rsc.orgscholaris.ca The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing byproducts. nih.gov For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent at elevated temperatures has been shown to improve the efficiency of the SNAr reaction with both primary and secondary amines. rsc.orgnih.gov

Another method is the alkylation of the pomalidomide's aromatic amine. rsc.orgresearchgate.net However, this approach can suffer from low yields and poor chemoselectivity. frontiersin.org Acylation of the amine with a linker containing a carboxylic acid chloride is also a viable route. researchgate.netfrontiersin.org

The choice of synthetic pathway often depends on the desired linker and its functional groups. For instance, to introduce a handle for click chemistry, a linker with a terminal azide (B81097) or alkyne is required. rsc.org The synthesis can be designed to incorporate this functionality from the start or to add it in a later step. jst.go.jp

Table 1: Comparison of Synthetic Routes to Pomalidomide Derivatives

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | References |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorothalidomide | Amine-containing linker, DIPEA, DMSO | Generally good yields, versatile for various amines | Can require elevated temperatures, potential for byproducts | rsc.orgscholaris.caresearchgate.netnih.gov |

| Alkylation | Pomalidomide | Alkyl halide linker, Base | Direct modification of pomalidomide | Often low yields, poor chemoselectivity | rsc.orgresearchgate.netfrontiersin.org |

| Acylation | Pomalidomide | Acyl chloride linker, Base | Forms a stable amide bond | May require protection of other functional groups | researchgate.netfrontiersin.org |

Design and Construction of Polyethylene (B3416737) Glycol (PEG) Linkers

The linker component of a PROTAC plays a critical role in its efficacy, influencing properties such as solubility, cell permeability, and the ability to form a stable ternary complex between the target protein and the E3 ligase. biochempeg.comnih.gov PEG linkers are frequently employed due to their favorable characteristics. biochempeg.comnih.gov

Rationale for PEGylated Linkers in Bioconjugation

Furthermore, the flexibility and length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ends of the PROTAC. nih.govnih.gov This is crucial for achieving the optimal orientation for the induced ubiquitination and subsequent degradation of the target protein. nih.gov The use of bifunctionalized PEG linkers also simplifies the modular assembly of PROTACs, accelerating the screening process for effective degraders. biochempeg.com

Synthesis of Defined PEG Lengths (e.g., PEG5)

The synthesis of monodisperse, or single-length, PEG linkers is essential for creating well-defined PROTACs. schem.jppeptide.com Polydisperse PEG mixtures can lead to heterogeneous products, complicating analysis and potentially reducing efficacy.

Defined-length PEG linkers, such as PEG5, can be synthesized through a stepwise addition of ethylene (B1197577) glycol units. acs.orgnih.gov This often involves protecting group chemistry to ensure the controlled elongation of the PEG chain. Commercially available PEG building blocks with various functional groups, such as NHS esters or acids, can also be utilized for a more streamlined synthesis. biochempeg.comnih.gov For instance, a heterobifunctional PEG linker with a terminal amine on one end and a carboxylic acid on the other can be synthesized and then coupled to the pomalidomide ligand and the azide group in separate steps. nih.gov

Table 2: Properties and Synthetic Approaches for PEG Linkers

| Property | Description | Significance in PROTACs | References |

| Hydrophilicity | Enhances water solubility. | Improves solubility of the overall PROTAC molecule. | biochempeg.comjenkemusa.com |

| Flexibility | Allows for conformational adjustments. | Facilitates the formation of a stable ternary complex. | nih.govnih.gov |

| Defined Length | Monodisperse PEG chains. | Ensures homogeneity of the final PROTAC product. | schem.jppeptide.com |

| Synthetic Accessibility | Can be synthesized with various functional groups. | Enables modular and efficient assembly of PROTAC libraries. | biochempeg.comnih.gov |

Incorporation of Azide Functional Groups for Click Chemistry

The azide group in "Pomalidomide-peg5-C2-azide" serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. nih.govwikipedia.org This allows for the easy and robust conjugation of the pomalidomide-linker construct to a target-binding ligand that has a complementary alkyne group. nih.gov

Strategies for Azide Introduction into Linker Scaffolds

The azide functionality can be introduced into the linker scaffold through several methods. A common approach is the reaction of a terminal hydroxyl group on the PEG linker with a tosylating agent, followed by nucleophilic substitution with sodium azide. researchgate.net

Alternatively, a linker containing a primary amine can be reacted with an azide-containing reagent. For example, a PEG linker with a terminal amine can be acylated with a molecule that already contains an azide group. nih.gov Another strategy involves the conversion of a primary amine to an azide using a diazotization reaction followed by treatment with an azide source. nih.gov

Positional Isomerism and its Implications (e.g., 4'- vs. 5'-substitution)

The point of attachment of the linker to the pomalidomide core can have a significant impact on the biological activity of the resulting PROTAC. frontiersin.orgnih.gov Pomalidomide has two potential sites for functionalization on the phthalimide (B116566) ring: the 4-position and the 5-position.

Substitution at the 4-position is the most common approach and is the basis for "this compound". frontiersin.org This is typically achieved through the SNAr reaction on 4-fluorothalidomide as described earlier. rsc.org

However, derivatization at the 5-position is also possible, leading to positional isomers. frontiersin.org The synthesis of 5-substituted derivatives often starts from a different precursor, such as 4-nitrophthalic anhydride, which is then converted to a 5-amino or 5-hydroxy thalidomide derivative. frontiersin.org This alternative substitution pattern can alter the binding affinity of the pomalidomide ligand for Cereblon and can influence the geometry of the ternary complex. nih.govsigmaaldrich.com Therefore, the exploration of positional isomers is a key strategy in the optimization of PROTACs to achieve maximal degradation efficiency and selectivity for the target protein. nih.gov

Total Synthesis Approaches for this compound Analogs

The total synthesis of analogs of this compound primarily involves the strategic modification of the pomalidomide core and the variation of the linker. These approaches are crucial for optimizing the efficacy and selectivity of the resulting PROTACs.

A prevalent strategy for creating pomalidomide analogs is through the nucleophilic aromatic substitution (SNAr) reaction on a fluorinated thalidomide precursor. rsc.org Specifically, 4-fluorothalidomide can be reacted with various primary and secondary amines to introduce diverse functionalities at the C4 position of the phthalimide ring. rsc.org To synthesize analogs with modifications at the C5 position, 5-fluorothalidomide serves as the starting material. Research has shown that substitutions at the C5 position can be more effective in reducing the off-target degradation of certain zinc-finger proteins compared to modifications at the C4 position. nih.govresearchgate.net

Another key approach involves the derivatization of the glutarimide (B196013) ring of pomalidomide. For instance, pomalidomide can be N-acylated with reagents like bromoacetyl chloride or chloroacetyl chloride. frontiersin.org The resulting product can then be converted to an azide, which after reduction, provides an amine attachment point for linkers via amide bond formation. frontiersin.org

Furthermore, cross-coupling reactions such as Suzuki and Sonogashira reactions are employed to introduce carbon-carbon bonds at the C4 or C5 positions of the phthalimide ring, allowing for the incorporation of a wider range of chemical moieties. nih.gov These methods expand the chemical space for pomalidomide analogs beyond what is achievable through SNAr reactions alone.

The synthesis of the linker itself is also a critical aspect of creating analogs. The PEG portion of the linker can be varied in length to modulate the distance between the E3 ligase and the protein of interest, which is a key determinant of the ternary complex stability and degradation efficiency. ub.eduashpublications.org Libraries of PROTACs are often generated with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to screen for optimal degradation of a specific target. medchemexpress.comsigmaaldrich.comsigmaaldrich.com The synthesis of these heterobifunctional PEG linkers often involves the use of oligo(ethylene glycol) units with orthogonal protecting groups to allow for the sequential introduction of the pomalidomide ligand and the terminal azide. nih.gov

Table 1: Synthetic Strategies for Pomalidomide Analogs

| Synthetic Strategy | Position of Modification | Key Reagents and Conditions | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 or C5 of phthalimide ring | 4- or 5-fluorothalidomide, primary/secondary amines, high temperature | rsc.orgnih.govresearchgate.net |

| N-Acylation of Glutarimide | Glutarimide nitrogen | Bromoacetyl/chloroacetyl chloride, followed by NaN3 and reduction | frontiersin.org |

| Suzuki/Sonogashira Cross-Coupling | C4 or C5 of phthalimide ring | Boronic acids/esters or terminal alkynes, palladium catalyst | nih.gov |

| Linker Length Variation | PEG linker | Oligo(ethylene glycol) units with orthogonal protecting groups | ub.eduashpublications.orgnih.gov |

Post-Synthetic Modifications and Functionalization

Once this compound is synthesized, its terminal azide group serves as a versatile handle for a variety of post-synthetic modifications and functionalization reactions. This allows for its conjugation to a wide array of protein-of-interest (POI) ligands to generate functional PROTACs.

The most prominent method for functionalizing the azide group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com This reaction allows for the efficient and specific ligation of the pomalidomide-linker moiety to a POI ligand that has been functionalized with a terminal alkyne. medchemexpress.com The resulting triazole linkage is highly stable and does not typically interfere with the biological activity of the PROTAC. frontiersin.org

In addition to CuAAC, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com This type of reaction does not require a cytotoxic copper catalyst and proceeds readily with strained alkynes such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN). medchemexpress.com This is particularly advantageous for conjugations involving sensitive biological molecules.

The modular nature of this synthetic approach, where the pomalidomide-azide linker is prepared separately from the POI ligand, facilitates the rapid generation of PROTAC libraries. sigmaaldrich.comsigmaaldrich.com By having a common pomalidomide-azide building block, researchers can quickly couple it to a diverse set of alkyne-functionalized POI ligands to explore structure-activity relationships (SAR) and identify optimal degraders. acs.org

Furthermore, the concept of post-synthetic modification can be extended to the linker itself. While this compound has a defined linker, synthetic strategies can be employed to create a variety of linkers with different properties, such as rigidity or polarity, which can then be attached to pomalidomide and an azide. explorationpub.commdpi.com These modified linkers can influence the physicochemical properties of the final PROTAC, including its solubility and cell permeability. acs.org

Table 2: Post-Synthetic Functionalization Reactions of this compound

| Reaction Type | Reactant on POI Ligand | Key Features | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, stable triazole linkage, requires copper catalyst | frontiersin.orgmedchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, biocompatible conditions | medchemexpress.com |

| Library Synthesis | Various Alkyne-functionalized POI ligands | Rapid generation of diverse PROTACs for SAR studies | sigmaaldrich.comsigmaaldrich.comacs.org |

Advanced Conjugation Methodologies Utilizing Pomalidomide Peg5 C2 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Assembly

The CuAAC reaction is a cornerstone of click chemistry and is widely used for PROTAC synthesis due to its reliability, high yields, and compatibility with a wide range of functional groups. frontiersin.org This reaction involves the coupling of the azide (B81097) group on a pomalidomide-linker construct with a terminal alkyne on the POI ligand to form a stable 1,4-disubstituted triazole ring. nih.govnih.gov The triazole ring is not merely a passive connector; its chemical stability can reduce the susceptibility of the linker to in vivo oxidative metabolism, and its geometric properties play a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. mdpi.com

Optimization of CuAAC Conditions for PROTAC Conjugates

Optimizing CuAAC reaction conditions is critical to maximize yield and purity while preserving the integrity of the often-complex PROTAC components. Key parameters for optimization include the copper source, a reducing agent, a copper-chelating ligand, and the solvent system.

Catalyst System : The reaction requires a catalytic amount of a copper(I) salt. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by adding a reducing agent like sodium ascorbate. frontiersin.org

Ligands : The use of copper-chelating ligands can accelerate the reaction and protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated by the copper/ascorbate system.

Solvents : The reaction demonstrates broad solvent compatibility. A common choice for PROTAC synthesis is a mixture of water and tert-butanol (B103910) (H₂O/t-BuOH) or dimethyl sulfoxide (B87167) (DMSO), which helps to solubilize both the polar and nonpolar components of the reaction. frontiersin.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in PROTAC Assembly

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a copper catalyst. nih.gov This is particularly advantageous when synthesizing PROTACs intended for use in biological systems or for conjugating to sensitive biomolecules where copper toxicity is a concern. portlandpress.com In SPAAC, the azide group of Pomalidomide-peg5-C2-azide reacts with a strained cyclooctyne (B158145), such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is attached to the POI ligand. nih.govmedchemexpress.com The inherent ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures without any catalyst. nih.gov

Bioorthogonal Reactivity and Applications

The term "bioorthogonal" describes a chemical reaction that can occur inside a living system without interfering with native biochemical processes. SPAAC is a premier example of a bioorthogonal reaction. nih.gov The azide and strained alkyne groups are abiotic and react selectively with each other, ignoring the vast array of other functional groups found in a cellular environment. broadpharm.com This high degree of specificity allows for the precise, in situ assembly of PROTACs within complex biological milieu, a strategy known as in-cell click-formed proteolysis-targeting chimeras (CLIPTACs). This compound is a suitable building block for these applications, reacting readily with various strained alkynes. bpsbioscience.com The choice of cyclooctyne can influence reaction kinetics, with some derivatives offering faster rates than others. nih.gov

| Strained Alkyne | Key Features | Relative Reactivity with Azides | Reference |

|---|---|---|---|

| DBCO (Dibenzocyclooctyne) | High reactivity, relatively hydrophobic, can be sterically demanding. | Fast | nih.gov |

| BCN (Bicyclo[6.1.0]nonyne) | Less bulky than DBCO, reactivity can be tuned by electronic effects on the azide. | Moderate to Fast | nih.govbroadpharm.com |

Compatibility with Diverse Biological Systems

The primary advantage of SPAAC in the context of biological systems is the elimination of the cytotoxic copper catalyst required for CuAAC. portlandpress.com This makes it highly compatible with experiments involving live cells, tissues, and even whole organisms. The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, neutral pH, ambient temperature), ensuring that the integrity and function of complex biomolecules, such as antibody-PROTAC conjugates, are maintained. broadpharm.com The stability of the azide and BCN/DBCO functional groups allows for the pre-labeling of separate components (e.g., an antibody with BCN and a pomalidomide-linker with an azide), which can then be conjugated in a final, clean step. broadpharm.com

Chemo- and Regioselective Ligation Strategies

The construction of a precisely defined molecular architecture is paramount for a PROTAC's efficacy. The ligation strategy must be both chemoselective, to avoid unwanted side reactions, and regioselective, to ensure the correct orientation of the final product.

Chemoselectivity : The azide group is exceptionally chemoselective. It is essentially inert to the vast majority of functional groups found in biological molecules and complex pharmaceuticals, such as amines, carboxylic acids, and hydroxyls. iris-biotech.de Its specific reactivity is almost exclusively directed towards alkynes (in CuAAC and SPAAC) or phosphines (in the Staudinger ligation). nih.gov This allows this compound to be used in the final steps of a complex synthesis, coupling with an alkyne-modified POI ligand without disturbing other sensitive functionalities on either binding element.

Regioselectivity : The azide-alkyne cycloaddition can result in different regioisomers (1,4- or 1,5-disubstituted triazoles), and controlling this outcome is crucial as the spatial arrangement of the linker significantly impacts the PROTAC's ability to induce a stable and effective ternary complex.

CuAAC is highly regioselective, almost exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This provides a predictable and uniform product structure.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , in contrast, selectively yields the 1,5-disubstituted triazole . While less common in PROTAC synthesis, this method provides an orthogonal strategy to access different linker geometries. nih.gov

SPAAC typically produces a mixture of regioisomers, which may not be a significant issue for some applications but is a key consideration when precise structural definition is required. portlandpress.com

The ability to select a catalytic system (e.g., Copper vs. Ruthenium) to direct the formation of a specific triazole isomer provides chemists with powerful tools to fine-tune the three-dimensional structure of a PROTAC, thereby optimizing its biological activity. nih.govnih.gov

Parallel Synthesis for Combinatorial Library Generation

Parallel synthesis is a powerful strategy in medicinal chemistry for rapidly generating a large number of compounds for screening. This compound is well-suited for this approach due to its azide functional group, which readily participates in bioorthogonal reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.commedchemexpress.compcbiochemres.com These click chemistry methods allow for the creation of extensive libraries of molecules by combining a diverse set of alkyne-containing building blocks with the pomalidomide-azide core. sigmaaldrich.comnih.gov The reliability and specificity of these reactions ensure high yields and purity, which are critical for high-throughput applications. globalresearchonline.net

The development of PROTACs often requires the synthesis and evaluation of numerous analogs to optimize ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is crucial for degradation efficacy. sigmaaldrich.comscientificlabs.co.uk this compound serves as a foundational E3 ligase-recruiting component for building PROTAC libraries. tocris.comsigmaaldrich.com Researchers can synthesize a collection of ligands for various protein targets of interest, each modified to contain an alkyne group. These alkyne-modified ligands can then be rapidly and efficiently conjugated to this compound in a parallel format. sigmaaldrich.com

This modular approach allows for systematic variations in the target-binding ligand, the linker, and the E3 ligase ligand, which is essential for exploring the structure-activity relationship (SAR) and identifying the most potent and selective degraders. scientificlabs.co.ukchemicalbook.com Recent advancements have focused on accelerating the synthesis of pomalidomide-conjugates to facilitate faster exploration of novel PROTACs. rsc.orgnih.gov

Table 1: Illustrative Scheme for PROTAC Library Generation

| Alkyne-Modified Target Ligand | + | This compound | Reaction Type | Resulting PROTAC Conjugate |

| Ligand-A-Alkyne | + | This compound | CuAAC Click Chemistry | PROTAC-A |

| Ligand-B-Alkyne | + | This compound | CuAAC Click Chemistry | PROTAC-B |

| Ligand-C-Alkyne | + | This compound | CuAAC Click Chemistry | PROTAC-C |

| Ligand-D-DBCO | + | This compound | SPAAC Click Chemistry | PROTAC-D |

The combination of parallel synthesis with automation has revolutionized the generation of compound libraries. Automated synthesis platforms can handle the repetitive and precise liquid handling steps required for creating large libraries, significantly increasing throughput and reproducibility while minimizing human error. cenmed.comsigmaaldrich.com The robustness of click chemistry makes it particularly amenable to automation. acs.org

Automated platforms can perform the conjugation of this compound to a plate-based library of alkyne-containing target ligands, followed by automated purification and quantification. nih.gov This high-throughput synthesis, when integrated with direct-to-biology screening approaches, creates a powerful workflow for accelerating the discovery of novel protein degraders. nih.gov By streamlining the synthesis and evaluation cycles, researchers can more efficiently navigate the vast chemical space to discover effective PROTAC candidates. nih.govresearchgate.net

Table 2: Comparison of Manual vs. Automated PROTAC Library Synthesis

| Parameter | Manual Synthesis | Automated Synthesis |

| Throughput | Low (10s of compounds) | High (100s to 1000s of compounds) |

| Synthesis Time | Days to Weeks | Hours to Days |

| Reproducibility | Variable, operator-dependent | High and consistent |

| Reagent Handling | Prone to pipetting errors | Precise and minimal waste |

| Data Management | Manual logging | Integrated and automated |

Molecular and Cellular Mechanisms of Action in Targeted Protein Degradation

Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment by Pomalidomide (B1683931) Moiety

The pomalidomide component of the molecule functions as the critical E3 ligase recruiter. It specifically binds to Cereblon (CRBN), which acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, known as CRL4^CRBN^. nih.govrsc.org This complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), is responsible for catalyzing the transfer of ubiquitin to substrate proteins. researchgate.net By binding to CRBN, immunomodulatory drugs (IMiDs) like pomalidomide and their derivatives alter the substrate specificity of the CRL4^CRBN^ complex, directing its enzymatic activity toward new target proteins, referred to as neosubstrates. nih.govfrontiersin.org

The interaction between pomalidomide and CRBN is well-characterized at the atomic level through X-ray crystallography. rsc.orgnih.gov The pomalidomide molecule binds within a specific hydrophobic pocket located in the C-terminal Thalidomide-Binding Domain (TBD) of CRBN. biorxiv.org

The key interactions are:

Glutarimide (B196013) Moiety : This part of the pomalidomide molecule inserts into a shallow pocket formed by three tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.cr It forms crucial hydrogen bonds with the peptide backbone of His378 and Trp380 in CRBN. binasss.sa.cr

Phthalimide (B116566) Moiety : This ring system is more solvent-exposed and is responsible for mediating the recruitment of neosubstrates. nih.gov The amino group on the phthalimide ring of pomalidomide can form a water-mediated hydrogen bond with residues of the target protein, such as Q146 of IKZF1, which stabilizes the ternary complex. rsc.org

This specific binding mode anchors the pomalidomide moiety to CRBN, positioning the rest of the PROTAC molecule (the linker and the target protein ligand) to engage with the protein of interest.

Table 1: Key Residues in Cereblon Involved in Pomalidomide Interaction

| Interacting Residue | Domain/Region | Type of Interaction | Reference |

|---|---|---|---|

| His378 | Thalidomide (B1683933) Binding Domain | Hydrogen Bond with Glutarimide | binasss.sa.cr |

| Trp380 | Thalidomide Binding Domain | Hydrogen Bond with Glutarimide; Hydrophobic | binasss.sa.cr |

| Trp386 | Thalidomide Binding Domain | Hydrophobic | binasss.sa.cr |

CRBN exists in a dynamic equilibrium between an "open" and a "closed" conformation. biorxiv.org In the absence of a ligand, CRBN predominantly adopts an open, inactive state. nih.gov The binding of pomalidomide to the TBD is a critical event that induces an allosteric rearrangement, shifting the equilibrium towards the closed, active conformation. biorxiv.orgnih.gov

Cryo-electron microscopy studies have shown that the addition of pomalidomide is sufficient to trigger this conformational change, although only for a fraction of the CRBN molecules (~20%). biorxiv.orgnih.gov In the closed state, the TBD is positioned adjacent to the N-terminal Lon protease-like domain. This rearrangement involves the ordering of a previously disordered "sensor loop" into a β-hairpin structure, which stabilizes the closed conformation and creates a competent surface for neosubstrate binding. nih.govashpublications.org More potent Cereblon E3 ligase modulators (CELMoDs) like iberdomide (B608038) are more efficient at inducing this open-to-closed transition, which correlates with their enhanced degradation activity. nih.gov

Ternary Complex Formation Dynamics

The fundamental mechanism of a pomalidomide-based PROTAC is to induce the formation of a ternary complex, consisting of the CRL4^CRBN^ E3 ligase, the PROTAC molecule, and the target protein. elifesciences.org This event brings the target protein into close proximity with the E3 ligase machinery, which is a prerequisite for its subsequent ubiquitination. nih.gov

Once the pomalidomide moiety of the PROTAC is bound to CRBN, the other end of the molecule, featuring the target-specific ligand, binds to the protein of interest (POI). The flexible PEG linker allows the two binding events to occur simultaneously, bridging the two proteins. elifesciences.org The stability of the resulting ternary complex is not solely dependent on the individual binding affinities of the PROTAC for CRBN and the POI. Instead, new protein-protein interactions are formed at the interface between CRBN and the POI, which are critical for the stability and productivity of the complex. elifesciences.org The linker's length and composition are crucial, as they must correctly orient the two proteins to facilitate these favorable interactions and position the target's lysine (B10760008) residues for ubiquitination. elifesciences.orgnih.gov

The formation of the ternary complex is often a cooperative process. Cooperativity refers to the phenomenon where the binding of the POI to the PROTAC-CRBN binary complex (or vice versa) is either enhanced or diminished compared to its binding to the PROTAC alone. Positive cooperativity, where the formation of the ternary complex is favored, is a key driver of efficient protein degradation. nih.gov This allosteric modulation arises from the favorable protein-protein interactions established at the newly formed interface between the E3 ligase and the target protein, which are stabilized by the PROTAC molecule. elifesciences.org These interactions can allosterically influence the binding affinities within the complex, leading to a more stable and longer-lived ternary structure, which ultimately enhances the rate and extent of target ubiquitination. nih.gov

Substrate Recognition and Ubiquitination Pathways

The formation of the ternary complex effectively "hijacks" the CRL4^CRBN^ E3 ligase. researchgate.net The POI, which is not a natural substrate of CRBN, is now recognized as a "neosubstrate" due to its induced proximity. nih.govnih.gov This altered substrate specificity is the core of the pomalidomide-based PROTAC strategy.

Once the POI is successfully presented to the CRL4^CRBN^ complex, the ubiquitination cascade is initiated. A ubiquitin-conjugating enzyme (E2), charged with ubiquitin, is recruited to the complex via the ROC1 subunit. nih.govresearchgate.net The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to accessible lysine residues on the surface of the POI. nih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for recognition and degradation by the 26S proteasome. nih.gov The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Table 2: Examples of Pomalidomide-Dependent Neosubstrates

| Neosubstrate | Protein Family/Function | Disease Context | Reference |

|---|---|---|---|

| Ikaros (IKZF1) | Zinc Finger Transcription Factor | Multiple Myeloma | researchgate.netfrontiersin.org |

| Aiolos (IKZF3) | Zinc Finger Transcription Factor | Multiple Myeloma | researchgate.netfrontiersin.org |

| PLZF (ZBTB16) | Zinc Finger Transcription Factor | Leukemia | nih.govresearchgate.net |

| SALL4 | Zinc Finger Transcription Factor | Developmental Disorders | rcsb.orgnih.gov |

| WIZ | Zinc Finger Protein | N/A | caltech.edu |

E3 Ligase Substrate Specificity Modulation

The pomalidomide component of the molecule plays a pivotal role in modulating the substrate specificity of the CRBN E3 ligase. Pomalidomide and other immunomodulatory drugs (IMiDs) bind to CRBN, altering its surface and inducing the recognition of "neo-substrates"—proteins that are not normally targeted by this ligase. nih.gov This interaction is fundamental to the anti-proliferative effects of pomalidomide in conditions like multiple myeloma, where it leads to the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov

When incorporated into a PROTAC, the pomalidomide moiety directs the CRBN E3 ligase to the specific protein targeted by the other end of the PROTAC. This hijacking of the E3 ligase machinery allows for the selective degradation of virtually any protein for which a ligand can be developed.

Polyubiquitin Chain Formation and Linkage Types

Once the target protein is brought into proximity with the CRBN E3 ligase by a PROTAC synthesized from Pomalidomide-peg5-C2-azide, a cascade of events is initiated, culminating in the protein's polyubiquitination. This process involves the covalent attachment of multiple ubiquitin proteins, which acts as a signal for degradation by the proteasome. nih.gov

The ubiquitin-proteasome system can generate various types of polyubiquitin chains, distinguished by the lysine residue on the ubiquitin molecule used for linkage. nih.govnih.gov Different linkage types can result in different cellular outcomes. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal. However, other linkages, such as K11 and K29, can also target proteins for degradation. The specific type of polyubiquitin chain assembled on a target protein can be influenced by the E2 conjugating enzymes that work in concert with the E3 ligase. While the primary role of pomalidomide-based PROTACs is to induce degradation, the precise nature of the polyubiquitin chains they promote on specific target proteins is an area of ongoing research.

| Linkage Type | Primary Function |

| K48 | Proteasomal Degradation |

| K63 | DNA repair, signal transduction |

| K11 | Proteasomal Degradation |

| M1 (Linear) | NF-κB signaling, inflammation |

Proteasomal Degradation Machinery

The ultimate fate of a protein targeted by a PROTAC is its destruction by the proteasome, a large, multi-protein complex responsible for regulated proteolysis.

Role of the 26S Proteasome in Protein Turnover

The 26S proteasome is the central executioner of the ubiquitin-proteasome system, responsible for degrading the majority of intracellular proteins in eukaryotic cells. nih.gov It recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides. nih.gov This process is essential for maintaining cellular homeostasis, regulating the cell cycle, and eliminating damaged or misfolded proteins. By co-opting this machinery, PROTACs derived from this compound can effectively eliminate proteins that drive disease.

Influence of Ubiquitination on Proteasome Engagement

Polyubiquitination is the critical signal that directs a target protein to the 26S proteasome. dntb.gov.ua The proteasome has ubiquitin receptors that recognize and bind to the polyubiquitin chains. This initial binding is a crucial step for subsequent substrate engagement and degradation. nih.gov The length and type of the polyubiquitin chain can influence the avidity of this interaction and the efficiency of degradation. For a protein to be degraded, it must not only be ubiquitinated but also possess a disordered region that can be threaded into the catalytic core of the proteasome. dntb.gov.ua

Cellular Localization and Dynamics of Degradation Events

The efficiency of a PROTAC is not solely dependent on its biochemical properties but also on the cellular context in which it operates.

Impact of Subcellular CRBN Distribution on Degradation

The subcellular localization of the CRBN E3 ligase is a critical factor influencing the effectiveness of PROTACs utilizing this compound. For a PROTAC to be effective, it must bring the target protein and CRBN together within the same cellular compartment. If a target protein is localized in the nucleus, for instance, a high concentration of CRBN in the cytoplasm may not lead to efficient degradation. Therefore, understanding the distribution of CRBN within different cell types and how this aligns with the localization of target proteins is essential for designing effective protein degraders.

Quantitative Analysis of Protein Degradation Kinetics

This compound is a functionalized chemical moiety used in the construction of Proteolysis Targeting Chimeras (PROTACs). As a building block, it does not in itself induce protein degradation. Instead, it provides the crucial E3 ligase-recruiting component to a PROTAC. The azide (B81097) group allows for its conjugation to a ligand that targets a specific protein of interest, and the PEG5 linker provides the necessary spacing. The pomalidomide component of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase. Once assembled into a complete PROTAC, this moiety facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

The quantitative analysis of protein degradation kinetics is therefore not a characteristic of this compound itself, but rather of the final PROTAC molecule it is used to create. Key metrics for evaluating the efficacy of these PROTACs include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating the potency of the degrader. bio-techne.com The Dmax value signifies the maximum percentage of the target protein that can be degraded. bio-techne.com

Research Findings on Pomalidomide-Based PROTACs

Studies on various pomalidomide-based PROTACs have demonstrated their efficacy in degrading specific protein targets. For instance, a pomalidomide-based PROTAC, ZQ-23, was designed to target Histone Deacetylase 8 (HDAC8), which is overexpressed in several cancers. nih.gov This PROTAC exhibited significant and selective degradation of HDAC8 with a DC50 of 147 nM and a Dmax of 93%. nih.gov The degradation of HDAC8 was observed to commence approximately 2 hours after treatment with ZQ-23, reaching its maximum effect at 10 hours. nih.gov

The design of the linker and the point of attachment on the pomalidomide moiety can influence the efficacy and selectivity of the resulting PROTAC. Pomalidomide-based PROTACs have been developed to target various other proteins, including the Epidermal Growth Factor Receptor (EGFR). A series of novel pomalidomide-based PROTACs targeting both wild-type EGFR and its T790M mutant, which is resistant to some therapies, have been synthesized and evaluated. nih.gov Western blot analysis of these compounds demonstrated a concentration-dependent degradation of EGFR in A549 cells. nih.gov

While pomalidomide is a widely utilized E3 ligase recruiter in PROTAC design, it is important to note that the pomalidomide moiety itself can lead to the degradation of other proteins, particularly zinc-finger proteins. nih.govresearchgate.net This can result in off-target effects. Research has focused on modifying the pomalidomide structure to minimize such off-target degradation while maintaining on-target potency. nih.govnih.gov

The kinetics of protein degradation by pomalidomide-based PROTACs are crucial for their therapeutic potential. The ability to achieve rapid and sustained protein knockdown can lead to more effective disease management. The catalytic nature of PROTACs allows for substoichiometric concentrations to elicit a pronounced and sustained effect. bio-techne.com

The following tables summarize the quantitative analysis of protein degradation kinetics for representative pomalidomide-based PROTACs from research findings.

Table 1: Degradation Kinetics of ZQ-23

| Parameter | Value | Target Protein | Cell Line |

| DC50 | 147 nM | HDAC8 | Not Specified |

| Dmax | 93% | HDAC8 | Not Specified |

| Time to Onset | ~2 hours | HDAC8 | Not Specified |

| Time to Max Degradation | 10 hours | HDAC8 | Not Specified |

Table 2: EGFR Degradation by Novel Pomalidomide-Based PROTACs

| Compound | Concentration | % EGFR Degradation | Cell Line |

| Compound 15 | 0.1 µM | Moderate | A549 |

| Compound 15 | 1 µM | Good | A549 |

| Compound 16 | 0.1 µM | Moderate | A549 |

| Compound 16 | 1 µM | Good | A549 |

| Compound 17 | 0.1 µM | Moderate | A549 |

| Compound 17 | 1 µM | Good | A549 |

| Compound 18 | 0.1 µM | Moderate | A549 |

| Compound 18 | 1 µM | Good | A549 |

| Compound 19 | 0.1 µM | Moderate | A549 |

| Compound 19 | 1 µM | Good | A549 |

| Compound 20 | 0.1 µM | Moderate | A549 |

| Compound 20 | 1 µM | Good | A549 |

| Compound 21 | 0.1 µM | Moderate | A549 |

| Compound 21 | 1 µM | Good | A549 |

Preclinical Research Applications and in Vitro/in Vivo Model Systems

Design and Evaluation of Pomalidomide-peg5-C2-azide-Derived PROTACs

Screening for Target Protein Binding and Engagement

The initial step in the evaluation of a newly synthesized PROTAC library is to confirm that the constituent parts of the chimera retain their binding affinities for their respective targets. For PROTACs synthesized using this compound, it is crucial to verify that the pomalidomide (B1683931) moiety can still effectively engage with the CRBN E3 ligase and that the target-specific warhead maintains its affinity for the protein of interest (POI). Various biophysical and biochemical assays are employed for this purpose. For instance, in the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), researchers have utilized Homogeneous Time-Resolved Fluorescence (HTRF) assays to determine the in vitro kinase inhibitory effects of the synthesized PROTACs against both wild-type and mutant forms of EGFR. nih.gov

Optimization of Linker Length and Composition for Degradation Efficacy

The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and attachment points of the linker can significantly impact the efficacy of protein degradation. The PEG5 linker in this compound offers a degree of flexibility and hydrophilicity that can be advantageous for cellular permeability and solubility.

Systematic studies have demonstrated that varying the length of the PEG linker can have a profound effect on degradation potency. For example, in the development of Bromodomain and Extra-Terminal (BET) protein degraders, it has been shown that the length of the PEG linker is critical for achieving potent degradation of BRD4. nih.gov Similarly, in the development of p300 degraders, a general trend was observed where PROTACs with longer linkers were more effective. scholaris.ca The optimal linker length is often target-dependent and requires empirical determination through the synthesis and evaluation of a series of PROTACs with varying linker lengths.

In Vitro Cell-Based Assays for Targeted Degradation

Once a series of PROTACs has been designed and synthesized, their ability to induce the degradation of the target protein is assessed in various in vitro cell-based assays. These assays are essential for determining the potency, selectivity, and mechanism of action of the PROTACs.

Assessment of Target Protein Knockdown in Various Cell Lines

The primary measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. This is typically quantified using techniques such as Western blotting or mass spectrometry-based proteomics. For instance, in a study developing pomalidomide-based PROTACs for EGFR, the degradation of EGFR was assessed in the A549 non-small cell lung cancer cell line. nih.gov Similarly, for HDAC8-targeting PROTACs, the degradation of the target protein was evaluated in relevant cancer cell lines. nih.gov The choice of cell line is crucial and should be relevant to the disease context in which the target protein plays a role.

Dose-Response Characterization (e.g., DC50 determination)

To quantify the potency of a PROTAC, dose-response experiments are performed to determine the concentration at which 50% of the target protein is degraded (DC50). This is a key parameter for comparing the efficacy of different PROTACs. For example, two promising EGFR-targeting PROTACs, compounds 15 and 16, demonstrated DC50 values of 43.4 nM and 32.9 nM, respectively, in A549 cells. nih.gov In another study, a selective HDAC8 degrader, ZQ-23, exhibited a DC50 of 147 nM with a maximal degradation (Dmax) of 93%. nih.gov

Table 1: Dose-Response Characteristics of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| Compound 15 | EGFR | A549 | 43.4 | Not Reported | nih.gov |

| Compound 16 | EGFR | A549 | 32.9 | Not Reported | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Mechanistic Studies in Cellular Models

To confirm that the observed protein knockdown is occurring through the intended proteasome-mediated pathway, mechanistic studies are conducted. These studies often involve the use of inhibitors of the ubiquitin-proteasome system. For example, co-treatment of cells with a PROTAC and a proteasome inhibitor, such as MG132, should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent. Similarly, inhibitors of neddylation, which is required for the activation of cullin-RING E3 ligases like CRBN, can also be used to validate the mechanism of action. Studies have demonstrated that the degradation of target proteins by pomalidomide-based PROTACs is indeed dependent on the ubiquitin-proteasome pathway. nih.gov

In Vivo Preclinical Models for PROTAC Efficacy

The in vivo evaluation of PROTACs constructed using this compound is a critical step in the preclinical development pipeline. These studies aim to translate the in vitro protein degradation activity into tangible therapeutic effects in a complex biological system.

Application in Animal Models (e.g., xenograft models, transgenic models)

Pomalidomide-based PROTACs have been extensively studied in various animal models of cancer, demonstrating their potential as therapeutic agents. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common platform to assess the in vivo efficacy of these degraders. For instance, pomalidomide-based PROTACs targeting oncogenic proteins have shown significant tumor growth inhibition in models of multiple myeloma and lung cancer.

In a study involving a multiple myeloma xenograft model, a pomalidomide-based PROTAC targeting a key survival protein led to a substantial reduction in tumor volume compared to vehicle-treated controls. Similarly, in non-small cell lung cancer (NSCLC) xenograft models harboring specific mutations, treatment with a corresponding pomalidomide-based PROTAC resulted in tumor regression.

Transgenic mouse models, which are genetically engineered to express a specific human disease-causing protein, offer another valuable tool for evaluating PROTAC efficacy. These models can more accurately recapitulate the human disease state, providing important insights into the therapeutic potential and on-target effects of the PROTAC in a more physiologically relevant context.

Table 1: Representative In Vivo Efficacy of Pomalidomide-Based PROTACs in Xenograft Models This table presents illustrative data based on findings from various preclinical studies on pomalidomide-based PROTACs and does not represent data from a single study.

| Cancer Model | Target Protein | PROTAC | Animal Model | Tumor Growth Inhibition (%) |

| Multiple Myeloma | Protein A | Pomalidomide-Linker-Ligand X | Nude mice with MM.1S xenografts | 75 |

| NSCLC (EGFR mutant) | EGFR | Pomalidomide-Linker-Ligand Y | Balb/c nude mice with H1975 xenografts | 85 |

| Prostate Cancer | Androgen Receptor | Pomalidomide-Linker-Ligand Z | Nude mice with LNCaP xenografts | 60 |

Pharmacodynamic Biomarkers of Protein Degradation

To confirm that the observed in vivo anti-tumor activity is a direct result of the intended mechanism of action, researchers rely on pharmacodynamic (PD) biomarkers. These biomarkers provide evidence of target engagement and protein degradation in the tumor tissue and other relevant organs.

A common method for assessing protein degradation is Western blotting. Tumor lysates from treated and control animals are analyzed to quantify the levels of the target protein. A significant reduction in the target protein level in the PROTAC-treated group compared to the control group serves as a key PD biomarker of efficacy.

Immunohistochemistry (IHC) is another powerful technique used to visualize and quantify protein levels within the tumor microenvironment. IHC staining of tumor sections can provide spatial information about protein degradation and confirm that the PROTAC is reaching its intended target within the tumor tissue.

Table 2: Illustrative Pharmacodynamic Biomarker Analysis in a Xenograft Model This table presents representative data from a hypothetical preclinical study to illustrate the concept of pharmacodynamic biomarker analysis.

| Treatment Group | Tumor Lysate Target Protein Level (Western Blot, relative to control) | IHC Staining Intensity (Target Protein) |

| Vehicle Control | 100% | +++ |

| Pomalidomide-based PROTAC (Low Dose) | 45% | ++ |

| Pomalidomide-based PROTAC (High Dose) | 15% | + |

Evaluation of On-Target and Off-Target Degradation in vivo

A critical aspect of preclinical PROTAC evaluation is the assessment of both on-target and off-target protein degradation. While the primary goal is to selectively degrade the intended target protein, it is crucial to understand the broader impact of the PROTAC on the entire proteome.

Advanced proteomics techniques, such as mass spectrometry-based proteomic profiling, are employed to analyze changes in protein expression across thousands of proteins in tumor and normal tissues following PROTAC treatment. This unbiased approach can identify unintended protein degradation, which could lead to potential toxicities.

A known off-target effect of pomalidomide-based PROTACs is the degradation of certain zinc-finger transcription factors. nih.govrsc.org This is due to the inherent binding properties of the pomalidomide moiety to the Cereblon E3 ligase. Therefore, preclinical in vivo studies often include the monitoring of these known off-target proteins to assess the safety profile of the PROTAC.

Structure-Activity Relationship (SAR) Studies of Linker Variations

The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in determining its efficacy. The length, composition, and attachment points of the linker can significantly influence the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.

Impact of PEG Length on Degradation Efficiency

Polyethylene (B3416737) glycol (PEG) chains are frequently used as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. researchgate.net The length of the PEG linker is a critical parameter that needs to be optimized for each target protein.

A linker that is too short may not allow for the proper orientation of the target protein and the E3 ligase, leading to steric hindrance and inefficient ubiquitination. Conversely, a linker that is too long might result in a less stable ternary complex, reducing the degradation efficiency.

Systematic studies involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths are often conducted to identify the optimal linker length for a given target. These studies typically reveal a "Goldilocks" effect, where a specific PEG length (e.g., PEG3, PEG4, or PEG5) demonstrates superior degradation potency compared to shorter or longer linkers. The optimal linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase.

Table 3: Representative Impact of PEG Linker Length on In Vitro Degradation Efficiency (DC50) This table presents illustrative data from a hypothetical structure-activity relationship study.

| PROTAC | Linker | Target Protein Degradation (DC50, nM) |

| Compound A | Pomalidomide-PEG3-Ligand X | 50 |

| Compound B | Pomalidomide-PEG4-Ligand X | 25 |

| Compound C | Pomalidomide-PEG5-Ligand X | 10 |

| Compound D | Pomalidomide-PEG6-Ligand X | 30 |

Stereochemical Considerations in PROTAC Design

The stereochemistry of the pomalidomide moiety is a crucial factor in its ability to bind to the Cereblon (CRBN) E3 ligase. Pomalidomide possesses a chiral center in its glutarimide (B196013) ring, and it is the (S)-enantiomer that is predominantly responsible for CRBN binding and the subsequent recruitment of the E3 ligase.

Therefore, in the synthesis of this compound and its subsequent incorporation into PROTACs, it is essential to maintain the correct stereochemistry to ensure optimal E3 ligase engagement. The use of the inactive (R)-enantiomer would result in a PROTAC that is unable to induce the degradation of the target protein, serving as a valuable negative control in experimental setups.

The precise three-dimensional arrangement of the entire PROTAC molecule, including the linker and the target-binding ligand, is critical for the formation of a stable and productive ternary complex. Molecular modeling and structural biology techniques are often employed to understand the conformational preferences of the PROTAC and its interactions with the target protein and CRBN, guiding the rational design of more potent and selective degraders.

Proteomic and Transcriptomic Analysis of Degradation Profiles

The development of PROTACs (Proteolysis Targeting Chimeras) utilizing pomalidomide as a Cereblon (CRBN) E3 ligase ligand has necessitated comprehensive analytical methods to characterize their efficacy and specificity. Proteomic and transcriptomic analyses are crucial in preclinical research to understand the degradation profiles of these molecules, including on-target potency, off-target effects, and downstream cellular consequences. This compound serves as a critical building block for creating these PROTACs, enabling the conjugation to a ligand for a protein of interest. While specific studies detailing the proteomic and transcriptomic profiles of PROTACs synthesized directly from this particular azide-linker are not extensively documented in publicly available literature, the broader principles and findings from pomalidomide-based PROTACs are directly applicable.

Global proteomic analyses, often employing mass spectrometry-based techniques, are instrumental in defining the degradation landscape induced by a pomalidomide-based PROTAC. These studies provide a snapshot of the entire proteome, allowing for the quantification of thousands of proteins simultaneously upon treatment with a degrader. This approach is vital for confirming the degradation of the intended target protein and for identifying any unintended protein degradation, known as off-target effects.

A significant concern with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, a known activity of the pomalidomide moiety itself. nih.gov Proteomics is a key tool to investigate this. For instance, a comprehensive analysis of multiple pomalidomide-based PROTAC proteomics datasets has been undertaken to identify commonly degraded off-target ZF proteins. nih.gov Such studies help in refining the design of PROTACs to minimize these unintended effects.

In a more targeted application, global proteome analysis was used to confirm the specific self-degradation of CRBN by a pomalidomide-based homo-PROTAC. ashpublications.org This study demonstrated the utility of proteomics in validating the mechanism of action of novel degrader constructs. The findings showed that the homo-PROTAC specifically induced the degradation of CRBN with minimal impact on other proteins, including known pomalidomide neosubstrates like IKZF1 and IKZF3. ashpublications.org

The following table illustrates the type of data generated in a hypothetical proteomic experiment analyzing a pomalidomide-based PROTAC targeting a specific protein (Protein X).

| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Function |

| Protein X (Target) | -2.5 | <0.001 | Kinase |

| CRBN (E3 Ligase) | -0.1 | 0.85 | E3 Ligase Substrate Receptor |

| IKZF1 (Known Off-Target) | -0.9 | 0.04 | Transcription Factor |

| ZFP91 (Known Off-Target) | -0.7 | 0.06 | Zinc Finger Protein |

| GAPDH (Housekeeping) | 0.05 | 0.92 | Glycolysis |

| CDK4 (Potential Off-Target) | -0.2 | 0.75 | Cell Cycle Regulator |

| CDK6 (Potential Off-Target) | -0.3 | 0.68 | Cell Cycle Regulator |

This is a representative data table created for illustrative purposes based on findings in the cited literature.

In addition to global proteomics, Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) has been employed to study both target engagement and subsequent protein degradation. biorxiv.org This method can differentiate between direct binding of the PROTAC to its targets and the downstream event of degradation, providing a more complete picture of the PROTAC's activity within the cell. biorxiv.org

Transcriptomic analysis, typically through RNA sequencing, complements proteomic data by revealing the downstream consequences of protein degradation at the gene expression level. While proteomics directly measures the changes in protein abundance, transcriptomics can elucidate the cellular response to the removal of a specific protein. For example, if the degraded protein is a transcription factor, transcriptomics can identify the genes whose expression is subsequently altered. This can provide insights into the biological function of the degraded protein and the potential therapeutic effects or toxicity of the PROTAC.

For instance, studies on immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, from which the CRBN-recruiting moiety of many PROTACs is derived, have utilized transcriptomic analysis to understand resistance mechanisms. researchgate.net In the context of a PROTAC, if resistance emerges, transcriptomic analysis of resistant cells could reveal upregulation of the target protein's mRNA or compensatory changes in other pathways.

The following table provides a hypothetical example of transcriptomic data following treatment with a pomalidomide-based PROTAC targeting Protein X, a transcriptional regulator.

| Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Pathway |

| Gene A (Downregulated) | -3.1 | <0.001 | Cell Proliferation |

| Gene B (Downregulated) | -2.8 | <0.001 | Cell Proliferation |

| Gene C (Upregulated) | 2.5 | <0.001 | Apoptosis |

| Gene D (Upregulated) | 2.2 | <0.001 | Apoptosis |

| MYC (Potential Downstream Effector) | -1.5 | 0.02 | Transcription |

| ACTB (Housekeeping) | 0.1 | 0.95 | Cytoskeleton |

This is a representative data table created for illustrative purposes based on the described applications of transcriptomics.

Analytical Methodologies for Characterization and Quantitation of Pomalidomide Peg5 C2 Azide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the analysis of "Pomalidomide-peg5-C2-azide", ensuring the purity of the final compound and enabling its isolation. High-performance liquid chromatography (HPLC) is the primary method for assessing purity and confirming the identity of the molecule, while preparative chromatography is utilized for purification at a larger scale.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of pomalidomide (B1683931) derivatives and related compounds, including PROTACs. pharmacyjournal.innih.gov For "this compound", a C18 column is typically employed. pharmacyjournal.in The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

A gradient elution method is often preferred to ensure the efficient separation of the target compound from starting materials, intermediates, and potential byproducts. The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pharmacyjournal.ingoogle.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. For pomalidomide and its derivatives, a slightly acidic pH is often beneficial. pharmacyjournal.in

Detection is typically performed using a UV detector, as the pomalidomide moiety exhibits strong absorbance in the UV region. pharmacyjournal.in The maximum absorbance wavelengths for pomalidomide are reported to be around 226, 238, 323, and 390 nm. caymanchem.com Monitoring at a wavelength where the analyte has significant absorbance, for instance, 220 nm, allows for sensitive detection. The retention time of "this compound" will be specific to the exact HPLC conditions used and can be used for its identification by comparison with a reference standard. The purity of the compound is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | Reverse Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Preparative Chromatography for Scale-Up

For the isolation and purification of "this compound" on a larger scale, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal of preparative chromatography is to isolate the target compound with a high degree of purity.

The conditions developed for analytical HPLC can often be adapted for preparative scale-up. However, modifications to the gradient profile and flow rate may be necessary to optimize the separation and throughput. Fraction collection is triggered by the detector signal, and the fractions corresponding to the peak of "this compound" are collected. Subsequent evaporation of the solvent yields the purified compound. The purity of the isolated fractions should be confirmed by analytical HPLC.